molecular formula C9H6N4S B11899097 4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole CAS No. 65911-26-4

4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole

Cat. No.: B11899097
CAS No.: 65911-26-4
M. Wt: 202.24 g/mol
InChI Key: ZLDMVYZYJDSJCY-UHFFFAOYSA-N
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Description

4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole is a heterocyclic compound that combines the structural features of both imidazo[4,5-c]pyridine and thiazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique arrangement of nitrogen and sulfur atoms within its structure imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often include the use of polar solvents such as dimethylformamide or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to alter the oxidation state of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the parent compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole varies depending on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation or interfere with bacterial enzymes essential for survival . The compound’s ability to interact with multiple targets makes it a versatile candidate for drug development.

Comparison with Similar Compounds

4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole can be compared to other heterocyclic compounds with similar structures, such as:

    Imidazo[4,5-b]pyridine: Shares the imidazo-pyridine core but differs in the position of the nitrogen atoms.

    Thiazolo[4,5-b]pyridine: Contains a thiazole ring fused to a pyridine ring, similar to the target compound but with a different fusion pattern.

    Imidazo[1,2-a]pyridine: Another isomer with the imidazo-pyridine core but different connectivity.

The uniqueness of this compound lies in its specific arrangement of nitrogen and sulfur atoms, which imparts distinct chemical reactivity and biological activity .

Properties

IUPAC Name

4-(3H-imidazo[4,5-c]pyridin-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4S/c1-2-10-3-7-6(1)12-9(13-7)8-4-14-5-11-8/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDMVYZYJDSJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(N2)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471041
Record name 4-(3H-imidazo[4,5-c]pyridin-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65911-26-4
Record name 4-(3H-imidazo[4,5-c]pyridin-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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